Diacylglycerol kinase inhibitor II - 120166-69-0

Diacylglycerol kinase inhibitor II

Catalog Number: EVT-281678
CAS Number: 120166-69-0
Molecular Formula: C28H25F2N3OS
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diacylglycerol Kinase Inhibitor II (R59949) is a cell-permeable, potent, and selective inhibitor of Diacylglycerol Kinase (DGK). [, ] While it demonstrates inhibitory effects on most DGK isoforms, it shows significantly higher selectivity for the DGKα isoform. [, ] This selectivity makes R59949 a valuable tool for investigating the roles of DGKs, particularly DGKα, in various cellular processes.

DGKs are a family of enzymes that catalyze the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). [, , ] DAG and PA are important second messengers involved in a wide range of signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. [, , , , , ] By inhibiting DGKs, R59949 increases the intracellular concentration of DAG and decreases the production of PA, thereby affecting signaling pathways regulated by these second messengers.

Mechanism of Action

R59949 competitively inhibits DGK by targeting its catalytic region and reducing its affinity for ATP, one of the substrates required for the phosphorylation of DAG to PA. [] It does not directly interact with the regulatory regions of DGKs or with other substrates like diacylglycerol or phosphatidylserine. [] By inhibiting DGK, R59949 increases intracellular DAG levels and decreases PA production, thereby affecting downstream signaling pathways. [, , ] For instance, R59949 has been shown to inhibit the proliferation of cancer cells [] and prevent mutant Huntingtin-induced cell death [] by interfering with DGK-mediated signaling pathways.

Applications
  • Investigating the role of DGK in cancer cell proliferation: R59949 has been shown to induce apoptosis in HepG2 hepatocellular carcinoma and HeLa cervical cancer cells, suggesting that DGKα plays a role in cancer cell survival and proliferation. []
  • Studying the role of DGK in Huntington's disease: R59949 was found to protect against mutant Huntingtin-induced cell death in a mouse model of Huntington's disease, indicating a potential therapeutic target for the disease. []
  • Examining the role of DGK in immune response: R59949 enhances interleukin-2 production in Jurkat T cells, suggesting that DGKα inhibition may be a strategy to enhance T cell anti-tumor activity. []
  • Investigating the role of DGK in lipid metabolism: R59949 has been used to study the effects of DGK inhibition on DAG and PA levels in various cell types, including adipocytes and alveolar type II cells, providing insights into the role of DGK in lipid signaling and metabolism. [, ]
  • Exploring the role of DGK in retinal hemodynamics: Intravitreal injection of R59949 in non-diabetic rats mimicked the abnormal retinal hemodynamics observed in diabetic rats, suggesting that DGK plays a role in the development of diabetic retinopathy. []
Future Directions
  • Developing more potent and selective DGK inhibitors: While R59949 is a valuable tool, there is a need for the development of more potent and isoform-specific DGK inhibitors to further dissect the roles of individual DGK isoforms in health and disease. []
  • Investigating the therapeutic potential of DGK inhibitors: The promising results with R59949 in preclinical models of cancer and Huntington's disease warrant further investigation into the therapeutic potential of DGK inhibitors for these and other diseases. [, ]

1-Butanol

  • Compound Description: 1-Butanol is a primary alcohol. It is a known inhibitor of phospholipase D (PLD). []
  • Relevance: While not directly structurally similar to Diacylglycerol kinase inhibitor II, 1-Butanol is discussed in relation to its inhibitory effect on PLD. This is relevant because Diacylglycerol kinase inhibitor II acts on diacylglycerol kinase (DGK), an enzyme that functions within the same diacylglycerol (DAG) signaling pathway as PLD. [] Both enzymes influence the balance between DAG and phosphatidic acid (PA).

2-Butanol

  • Compound Description: 2-Butanol is an isomer of 1-Butanol and serves as a negative control in experiments studying PLD inhibition. It does not inhibit PLD. []
  • Relevance: 2-Butanol is discussed as a negative control for 1-Butanol in the context of Angiotensin II-induced Akt activation. This comparison highlights the specificity of 1-Butanol's inhibitory effect on PLD, an enzyme functionally related to DGK within the DAG signaling pathway. []

Brefeldin A

  • Compound Description: Brefeldin A is a lactone antibiotic that inhibits ADP-ribosylation factor, a cofactor necessary for PLD activity. []
  • Relevance: Similar to 1-Butanol, Brefeldin A inhibits PLD activity. It does so by targeting a different component of the PLD pathway, the cofactor ADP-ribosylation factor. Despite different mechanisms, both Brefeldin A and Diacylglycerol kinase inhibitor II influence the DAG signaling pathway by modulating the levels of DAG and PA. []

DiC8-Phosphatidic Acid

  • Compound Description: DiC8-Phosphatidic Acid is a short-chain phosphatidic acid analog. It is used to directly activate downstream signaling pathways typically activated by PA. []
  • Relevance: DiC8-Phosphatidic Acid is relevant because it can directly mimic the effects of PA, the product of DGK. Diacylglycerol kinase inhibitor II, by inhibiting DGK, would decrease PA levels, which could be countered by the exogenous application of DiC8-Phosphatidic Acid. []

5,8,11,14-Eicosatetraynoic acid (ETYA)

  • Compound Description: ETYA is a non-metabolizable analog of arachidonic acid (AA) and inhibits enzymes involved in AA metabolism. []
  • Relevance: While not a direct structural analog of Diacylglycerol kinase inhibitor II, ETYA is relevant due to its involvement in the same signaling cascade. ETYA disrupts the metabolism of arachidonic acid, which impacts the activity of both cPLA2 and PLD, enzymes upstream of DGK in the Angiotensin II-mediated signaling pathway. []

Phorbol 12-myristate 13-acetate (PMA)

  • Compound Description: PMA is a potent activator of protein kinase C (PKC). []
  • Relevance: While not a structural analog of Diacylglycerol kinase inhibitor II, PMA is relevant because it influences the same signaling pathway. PMA directly activates PKC, bypassing the need for DAG, the substrate of DGK. This activation can lead to downstream effects similar to those observed with Diacylglycerol kinase inhibitor II. []

1-Oleoyl-2-acetylglycerol (OAG)

  • Compound Description: OAG is a membrane-permeable diacylglycerol analog that can activate PKC. [, ]
  • Relevance: OAG directly activates PKC, similar to PMA, and bypasses the need for DGK activity. This bypass is relevant because Diacylglycerol kinase inhibitor II inhibits DGK, which would normally decrease DAG levels and subsequently reduce PKC activation. [, ]

Properties

CAS Number

120166-69-0

Product Name

Diacylglycerol kinase inhibitor II

IUPAC Name

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C28H25F2N3OS

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35)

InChI Key

ZCNBZFRECRPCKU-UHFFFAOYSA-N

SMILES

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S

Solubility

Soluble in DMSO

Synonyms

3-(2-(4-(bis(4-fluorophenyl)methylene)-1-piperdinyl)ethyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
R 59 949
R 59949
R-59949
R59949

Canonical SMILES

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S

Isomeric SMILES

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5N=C4S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.